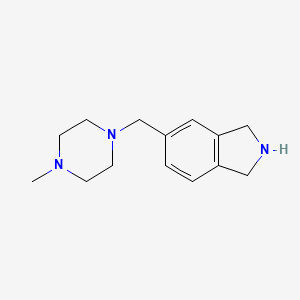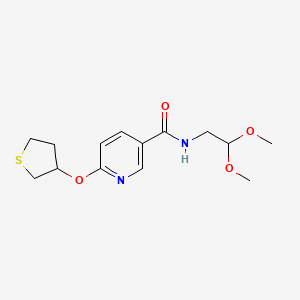
5-((4-Methylpiperazin-1-YL)methyl)isoindoline
Overview
Description
5-((4-Methylpiperazin-1-YL)methyl)isoindoline is a chemical compound with the molecular formula C14H21N3 . It has an average mass of 231.337 Da and a monoisotopic mass of 231.173553 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 14 carbon backbone, 21 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a yellow to brown liquid . It has a molecular weight of 231.34 .Scientific Research Applications
Chemistry and Pharmacological Evaluation
A study by Liao et al. (2000) synthesized and evaluated a series of analogues of 5-((4-Methylpiperazin-1-YL)methyl)isoindoline as potent and selective 5-HT(1B/1D) antagonists. These compounds were found to have higher affinities at specific serotonin receptors compared to the parent compound and demonstrated pronounced effects in various in vitro tests. This suggests their potential application in pharmacology, particularly for serotonin-related functions (Liao et al., 2000).
Antioxidant Activities and Glucosidase Inhibitors
Özil et al. (2018) reported on the synthesis of benzimidazole derivatives containing this compound, which were screened for antioxidant activities and as glucosidase inhibitors. The study found that these compounds exhibited high scavenging activity and significant inhibitory potential, highlighting their potential use in treatments requiring antioxidant properties and glucosidase inhibition (Özil, Parlak, & Baltaş, 2018).
Metal Complexes and Bonding Studies
A study by Ayeni and Egharevba (2015) focused on synthesizing ligands similar to this compound and their metal complexes. They characterized these ligands and complexes through various spectroscopic methods, contributing to the understanding of their bonding and overall geometry. This research is relevant in the field of coordination chemistry and materials science (Ayeni & Egharevba, 2015).
Safety and Hazards
This compound is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Isoindolines, a family of compounds to which this molecule belongs, have been found to interact with various biological targets, including the dopamine receptor d2 .
Mode of Action
Isoindolines have been shown to interact with their targets through hydrogen bonding . The presence of a methylpiperazin group in the molecule could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Isoindolines have been associated with the modulation of the dopamine receptor d3, suggesting a potential role in neurotransmission .
Pharmacokinetics
The presence of a methylpiperazin group could potentially influence its pharmacokinetic properties .
Result of Action
Isoindolines have been associated with potential antipsychotic effects and the inhibition of β-amyloid protein aggregation, suggesting a potential role in the treatment of neurological disorders .
properties
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-16-4-6-17(7-5-16)11-12-2-3-13-9-15-10-14(13)8-12/h2-3,8,15H,4-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYCDLRMCRIXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(CNC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)

![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide](/img/structure/B2456604.png)
![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456608.png)
![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2456611.png)